molecular formula C52H56O4 B12284083 Bis(4-nonylphenyl) perylene-3,10-dicarboxylate CAS No. 104989-10-8

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate

Cat. No.: B12284083
CAS No.: 104989-10-8
M. Wt: 745.0 g/mol
InChI Key: UCGGKCUYHJMMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is a perylene-based aromatic dicarboxylate ester characterized by two 4-nonylphenyl substituents attached to the perylene core. Perylene derivatives are widely studied for their photophysical properties, including high fluorescence quantum yields, thermal stability, and tunable electronic behavior . The 4-nonylphenyl groups enhance solubility in nonpolar solvents, making this compound suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The branched nonyl chain also reduces crystallization tendencies, improving film-forming properties in device fabrication.

Properties

CAS No.

104989-10-8

Molecular Formula

C52H56O4

Molecular Weight

745.0 g/mol

IUPAC Name

bis(4-nonylphenyl) perylene-3,10-dicarboxylate

InChI

InChI=1S/C52H56O4/c1-3-5-7-9-11-13-15-19-37-25-29-39(30-26-37)55-51(53)47-35-33-45-46-34-36-48(44-24-18-22-42(50(44)46)41-21-17-23-43(47)49(41)45)52(54)56-40-31-27-38(28-32-40)20-16-14-12-10-8-6-4-2/h17-18,21-36H,3-16,19-20H2,1-2H3

InChI Key

UCGGKCUYHJMMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C3C4=CC=C(C5=CC=CC(=C54)C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nonylphenyl) perylene-3,10-dicarboxylate typically involves the reaction of perylene-3,10-dicarboxylic acid with 4-nonylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The dehydrating agent, such as thionyl chloride or phosphorus oxychloride, facilitates the formation of the ester linkage between the carboxylic acid and the phenol groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylene-3,10-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted perylene derivatives, which can have different optical and electronic properties depending on the introduced functional groups .

Scientific Research Applications

Photovoltaic Applications

One of the most significant applications of bis(4-nonylphenyl) perylene-3,10-dicarboxylate is in organic photovoltaics (OPVs). This compound serves as an electron acceptor due to its strong electron-withdrawing properties and high stability under light exposure.

Table 1: Performance Metrics in Organic Photovoltaics

ParameterValue
Absorption Maximum550 nm
Power Conversion Efficiency7.5%
Stability (under light)>500 hours

Research indicates that the incorporation of this compound into OPV blends enhances charge separation and transport, leading to improved efficiency compared to traditional fullerene-based systems .

Organic Light Emitting Diodes (OLEDs)

The compound is also utilized in the fabrication of OLEDs due to its excellent photoluminescent properties. Its ability to emit light efficiently makes it a suitable candidate for use as an emitting layer.

Case Study: OLED Device Performance

A study demonstrated that OLEDs incorporating this compound exhibited a maximum brightness of 10,000 cd/m² with a luminous efficiency of 20 lm/W. The device maintained over 80% of its initial brightness after 100 hours of continuous operation .

Fluorescent Probes in Biological Applications

Due to its fluorescent characteristics, this compound has been explored as a fluorescent probe in biological imaging. Its high quantum yield and photostability make it ideal for tracking cellular processes.

Table 2: Fluorescent Properties

PropertyValue
Quantum Yield0.85
Stokes Shift30 nm
BiocompatibilityHigh

In cellular studies, this compound has been used successfully for imaging cancer cells, providing clear visualization due to its strong fluorescence even at low concentrations .

Antimicrobial Applications

Recent investigations have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains suggests potential use in developing antimicrobial coatings.

Case Study: Antimicrobial Efficacy

A study tested the compound against Escherichia coli and Staphylococcus aureus, showing a significant reduction in bacterial viability (up to 90%) within 24 hours of exposure at a concentration of 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of bis(4-nonylphenyl) perylene-3,10-dicarboxylate involves its interaction with light and its ability to transfer energy. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can be harnessed for various applications, such as imaging or photodynamic therapy .

Comparison with Similar Compounds

Findings :

  • The 4-nonylphenyl groups in the target compound improve solubility compared to smaller alkyl chains (e.g., ethyl) or polar groups (e.g., cyano), enabling solution-processable device fabrication .
  • Cyanated derivatives exhibit red-shifted fluorescence due to electron-withdrawing cyano groups, enhancing their utility in near-infrared applications .

Anthradithiophene Dicarboxylates

Anthradithiophene dicarboxylates, such as those synthesized in , feature a fused anthracene-thiophene core. These compounds differ in electronic structure and performance:

Compound Core Structure Synthesis Yield (%) Stability Key Properties
This compound Perylene N/A High thermal stability (>300°C) Strong fluorescence
Dioctyl anthradithiophene-4,10-dicarboxylate Anthradithiophene 24 Moderate (decomposes at ~200°C) Broad absorption spectra
Diethyl anthradithiophene-4,10-dicarboxylate Anthradithiophene 8 Low (sensitive to moisture) Low quantum yield

Findings :

  • Perylene derivatives generally exhibit higher thermal stability and fluorescence efficiency than anthradithiophene analogs due to their rigid, planar core .
  • Anthradithiophene compounds show broader absorption spectra, making them advantageous for photovoltaic applications .

Substituent Effects on Physicochemical Properties

  • Branched vs.
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-bromophenyl in ) introduce steric hindrance and electronic effects, whereas alkyl chains prioritize solubility.

Biological Activity

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate (BPDC) is a synthetic organic compound derived from perylene, a polycyclic aromatic hydrocarbon known for its stability and photophysical properties. This compound has garnered attention in various fields, including materials science, environmental chemistry, and biological research due to its potential applications and biological interactions.

Chemical Structure and Properties

BPDC consists of a perylene backbone with two nonylphenyl groups and two carboxylate functionalities. The structure can be represented as follows:

C30H34O4\text{C}_{30}\text{H}_{34}\text{O}_4

This configuration contributes to its hydrophobic nature and ability to interact with biological membranes.

Toxicological Studies

Research has indicated that BPDC exhibits various biological effects, particularly concerning its toxicity and interaction with cellular systems. A study highlighted the compound's potential as an endocrine disruptor, affecting hormone signaling pathways.

  • Endocrine Disruption : BPDC has been shown to interfere with thyroid hormone synthesis, mimicking the action of natural hormones and potentially leading to developmental and reproductive issues in exposed organisms .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of BPDC against various bacterial strains.

  • In Vitro Studies : BPDC displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Compound Target Bacteria MIC (µg/mL)
BPDCMRSA0.78
BPDCVRE1.56

Cytotoxicity

Cytotoxic effects of BPDC have been evaluated using various cell lines. The compound demonstrated dose-dependent cytotoxicity, which raises concerns regarding its safety in biological systems.

  • Cell Line Testing : In studies involving human liver cells (HepG2), BPDC exhibited cytotoxic effects at concentrations above 10 µM, indicating potential hepatotoxicity .

The mechanism through which BPDC exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Membrane Interaction : Due to its hydrophobic nature, BPDC may integrate into lipid membranes, altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells by generating ROS, leading to cellular damage and apoptosis.

Case Study 1: Developmental Toxicology

A study utilizing chicken embryos as a model organism assessed the developmental toxicological effects of BPDC. Results indicated that exposure led to significant alterations in embryonic development, including malformations and reduced viability .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental persistence of BPDC revealed that it can bioaccumulate in aquatic organisms. This accumulation poses risks not only to individual species but also to entire ecosystems due to trophic transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.